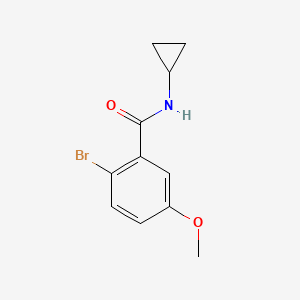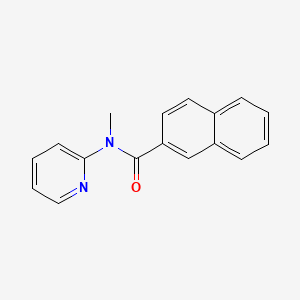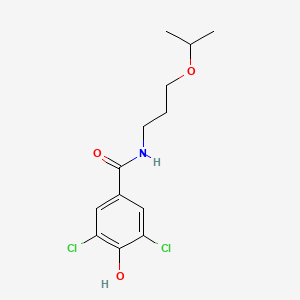
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine, also known as CNM-IV, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to possess various biological activities.
Mécanisme D'action
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine inhibits PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins in the cell. This accumulation can lead to various cellular responses, including cell cycle arrest, apoptosis, and immune activation.
Biochemical and Physiological Effects:
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine can induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the immune response. In vivo studies have shown that 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine can reduce tumor growth, improve glucose tolerance, and protect against autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has several advantages for lab experiments. It is a selective PTP inhibitor, making it a useful tool for studying the role of PTPs in cellular processes. It is also stable in solution, allowing for easy storage and handling. However, 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has some limitations. It has low solubility in water, which can limit its use in some assays. It is also relatively expensive, which can be a barrier for some researchers.
Orientations Futures
There are several future directions for research on 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine. One area of interest is the development of 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine analogs with improved solubility and potency. Another area of interest is the identification of specific PTP targets for 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of these treatments.
Méthodes De Synthèse
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine can be synthesized by reacting 2-chloro-6-nitrophenylsulfonyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction produces 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine as a yellow solid with a melting point of 126-128°C.
Applications De Recherche Scientifique
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has been extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to several diseases, including cancer, diabetes, and autoimmune disorders. 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has been found to selectively inhibit PTPs, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
4-(2-chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c1-12(2)8-20-7-6-14(12)21(18,19)11-9(13)4-3-5-10(11)15(16)17/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSKJGBSOJVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)
![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)